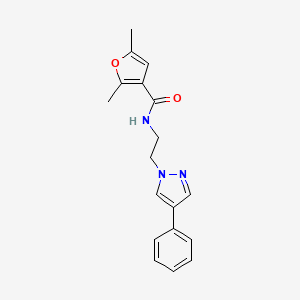
5-(1-甲基-1H-吡唑-4-基)-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds involves a process known as hydrazine-coupling. In this process, pyrazoles are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis of similar compounds has been reported in the literature, involving a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol .Molecular Structure Analysis
The molecular structure of pyrazole-bearing compounds is confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . For similar compounds, single crystal X-ray diffraction has been used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving pyrazole-bearing compounds are complex and involve various steps. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-bearing compounds can vary. For instance, 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine, a similar compound, is a pale-yellow to yellow-brown liquid .科学研究应用
Protein Kinase Inhibition
This compound has been evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . These kinases are potential therapeutic targets for the treatment of various malignancies, including triple-negative breast cancer. The structure of this compound was derived from a potent reversible MPS1 inhibitor, indicating its potential as a covalent inhibitor for therapeutic applications.
Organic Synthesis
The synthesis of this compound involves a three-step procedure, including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . This process highlights the compound’s role in complex organic synthesis pathways, which can be crucial for developing new pharmaceuticals and materials.
Photovoltaic Devices
Compounds related to “5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” have been used in the synthesis of platinum-group metal complexes, which are important phosphor materials for modern photovoltaic devices . These complexes exhibit intriguing properties, such as efficient organic light-emitting structures, which are essential for the development of new photovoltaic technologies.
Fluorescence Studies
The related platinum (II) complexes exhibit green fluorescence with a maximum at 514 nm, as determined by UV-Vis spectrometry studies . This property is significant for applications in bioimaging and sensors, where the fluorescence of compounds can be used to detect or visualize biological processes.
Electrochemical Properties
Cyclic voltammetry studies on related complexes have allowed for the calculation of HOMO, LUMO, and band gap values . These electrochemical properties are vital for the design of electronic devices, such as organic light-emitting diodes (OLEDs), where the electronic configuration of the complexes directly affects their performance.
Cytotoxic Agents
Derivatives of this compound have been designed and synthesized as potential cytotoxic agents . These derivatives are explored for their efficacy in cancer treatment, where they could potentially inhibit the growth of cancer cells or induce apoptosis.
未来方向
The future directions in the research of pyrazole-bearing compounds are promising. These compounds have shown potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, they have potential applications in the treatment of various malignancies such as triple negative breast cancer .
属性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16-9-11(8-15-16)12-4-2-3-10-7-14-6-5-13(10)12/h2-4,8-9,14H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEOAHGCDBPDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

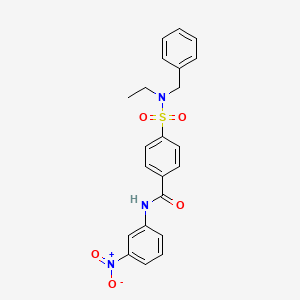
![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)
![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
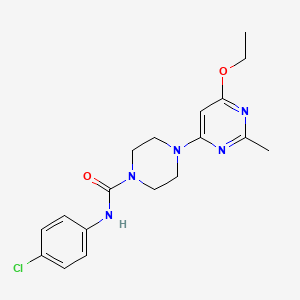
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)
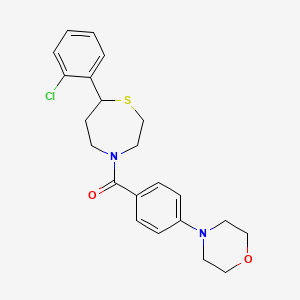
![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
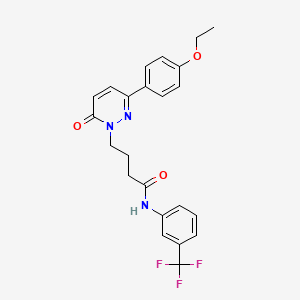
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
